2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(1-methyl-1H-indol-4-yl)acetamide
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Overview
Description
2-[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(1-methyl-1H-indol-4-yl)acetamide is a complex organic compound that features a thiazole ring and an indole moiety. Thiazole and indole derivatives are known for their diverse biological activities, making this compound of significant interest in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form the thiazole ring, which is then coupled with 1-methylindole-4-carboxylic acid under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(1-methyl-1H-indol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and thiazole rings
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution
Major Products
The major products formed depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
2-[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(1-methyl-1H-indol-4-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antibacterial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions .
Mechanism of Action
The mechanism of action of 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(1-methyl-1H-indol-4-yl)acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, altering their activity. The indole moiety can bind to receptors and modulate signaling pathways. These interactions can lead to various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- **2-(4-Benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl]-1H-benzo[d]imidazol-1-yl]ethanone
- 4-Amino-5-(4-isopropyl-1,3-thiazol-2-yl)-4H-1,2,4-triazole-3-thiol
- 5-(4-Isopropyl-thiazol-2-yl)-1,3,4-oxadiazole-2-thiol
Uniqueness
What sets 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(1-methyl-1H-indol-4-yl)acetamide apart is its unique combination of the thiazole and indole rings, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C22H21N3O3S |
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Molecular Weight |
407.5 g/mol |
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(1-methylindol-4-yl)acetamide |
InChI |
InChI=1S/C22H21N3O3S/c1-25-10-9-16-17(5-4-6-18(16)25)24-21(26)12-15-13-29-22(23-15)14-7-8-19(27-2)20(11-14)28-3/h4-11,13H,12H2,1-3H3,(H,24,26) |
InChI Key |
VQSBOCXULZYYLJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)NC(=O)CC3=CSC(=N3)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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